REACTION_SMILES
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[Cl:1][c:2]1[c:3]([NH2:4])[cH:5][c:6]([F:11])[c:7]([F:10])[c:8]1[Cl:9].[F:16][B-:17]([F:18])([F:19])[F:20].[H+:21].[N:12]([O-:13])=[O:14].[Na+:15].[OH2:22]>>[Cl:1][c:2]1[c:3]([N+:4]#[N:12])[cH:5][c:6]([F:11])[c:7]([F:10])[c:8]1[Cl:9].[F:16][B-:17]([F:18])([F:19])[F:20]
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Name
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Nc1cc(F)c(F)c(Cl)c1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(F)c(F)c(Cl)c1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
N#[N+]c1cc(F)c(F)c(Cl)c1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |